2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine
CAS No.: 1216202-12-8
Cat. No.: VC4164701
Molecular Formula: C9H12N4
Molecular Weight: 176.223
* For research use only. Not for human or veterinary use.
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine - 1216202-12-8](/images/structure/VC4164701.png)
Specification
CAS No. | 1216202-12-8 |
---|---|
Molecular Formula | C9H12N4 |
Molecular Weight | 176.223 |
IUPAC Name | 2-(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine |
Standard InChI | InChI=1S/C9H12N4/c1-7-3-2-6-13-8(4-5-10)11-12-9(7)13/h2-3,6H,4-5,10H2,1H3 |
Standard InChI Key | CGSQZZPEMBEGHE-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NN=C2CCN |
Introduction
Structural Characterization
2-{8-Methyl- triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is a fused heterocyclic compound featuring a triazolopyridine core. Its structure includes:
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Triazolopyridine scaffold: A bicyclic system with a triazole ring fused to a pyridine ring.
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8-Methyl substituent: A methyl group attached to the pyridine ring at position 8.
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Ethanamine side chain: A primary amine linked via an ethylene bridge to position 3 of the triazole ring .
Key structural features:
Synthetic Routes and Preparation
General Synthetic Strategy
The synthesis of related triazolopyridine derivatives typically involves:
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Cyclization reactions: Formation of the triazolopyridine core via cyclodehydration or ring-closing metathesis .
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Functionalization: Introduction of substituents (e.g., methyl groups, amines) through alkylation, substitution, or coupling reactions .
Example pathway for analogous compounds:
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Alkylation: Reaction of a naphthyridinone derivative with an S-propionic acid or ester to form a propanoic acid intermediate .
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Hydrazide coupling: Condensation with hydrazinyl-pyridine derivatives using coupling reagents (e.g., EDCl/HOBt) .
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Dehydration: Cyclization to form the triazolopyridine core .
Pharmacological and Biological Profile
Structure-Activity Relationships (SAR)
Studies on triazolopyridine derivatives highlight critical structural elements for bioactivity:
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Triazole-pyridine fusion: Essential for binding to kinase targets (e.g., p38 MAPK) .
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Substituent effects:
Key findings from related compounds:
Compound | Target | Activity (EC₅₀/IC₅₀) | Selectivity (hERG inhibition) | Source |
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Triazolopyridazine lead | Cryptosporidium | 0.17 μM | Low (IC₅₀ >10 μM) | |
p38 MAPK inhibitor | p38 kinase | Sub-μM | Moderate (IC₅₀ ~1 μM) |
Applications in Research and Development
Drug Discovery
Triazolopyridines are explored for:
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Antiparasitic agents: Targeting Cryptosporidium and C. hominis .
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Anti-inflammatory agents: Inhibiting p38 MAPK in autoimmune diseases (e.g., ankylosing spondylitis) .
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Oncology: Investigated for ATM kinase inhibition in cancer therapy .
Case study:
A derivative with a fluorinated pyridyl group showed improved hERG selectivity (EC₅₀/IC₅₀ ratio >60), enhancing its therapeutic window .
Parameter | Guideline |
---|---|
Storage | Sealed at 2–8°C, away from light |
PPE | Gloves, goggles, lab coat |
Waste disposal | Follow local regulations (UN 3259) |
Supplier | Product Code | Purity | Price (100 mg) |
---|---|---|---|
CymitQuimica | 10-F469068 | ≥98% | Inquiry |
Sigma-Aldrich | CDS025340 | ≥95% | $200–$500 |
Next Peptide | NP200825 | ≥98% | $150–$300 |
Key analogs:
Challenges and Future Directions
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